molecular formula C5H6N2O2 B1355330 2-Methoxypyrimidin-4-ol CAS No. 25902-86-7

2-Methoxypyrimidin-4-ol

Cat. No. B1355330
CAS RN: 25902-86-7
M. Wt: 126.11 g/mol
InChI Key: PDJZKZLISQIEOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines involves various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Other methods include a ZnCl2-catalyzed three-component coupling reaction and a copper-catalyzed cyclization of ketones with nitriles .


Molecular Structure Analysis

The molecular formula of 2-Methoxypyrimidin-4-ol is C5H6N2O2 . It is a heterocyclic compound with a pyrimidine ring containing a hydroxyl group and a methoxy group at positions 4 and 2, respectively.


Chemical Reactions Analysis

The chemical reactions of pyrimidines involve various processes, including oxidative dehydrogenation, annulation, oxidative aromatization , and a base-promoted intermolecular oxidation C-N bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxypyrimidin-4-ol include a molecular weight of 126.11 g/mol. The compound is a heterocyclic compound with a pyrimidine ring.

Scientific Research Applications

Synthetic Innovations

2-Methoxypyrimidin-4-ol and its derivatives have been a focus of synthetic innovation, especially in industrial contexts. For instance, 2-Amino-4-methoxypyrimidine, a related compound, has been prepared for industrial production with considerations of cost, process simplicity, and high yields (Ju Xiu-lian, 2009).

Luminescence Properties

The luminescence properties of similar compounds like 4-amino-2-methoxypyrimidine have been studied, indicating potential applications in photochemistry and materials science (A. G. Szabo & K. Berens, 1975).

Tautomerism Studies

Research has been conducted on the tautomerism of compounds like 5-fluoro-4-hydroxy-2-methoxypyrimidine, shedding light on its stability and structure in various solvents, which is crucial for pharmaceutical and chemical applications (G. M. Kheifets, V. Gindin & E. P. Studentsov, 2006).

Solubility Studies

The solubility of derivatives like 2-amino-4-chloro-6-methoxypyrimidine in various solvents has been extensively studied, which is fundamental for its application in chemical and pharmaceutical industries (Ganbing Yao, Zhanxiang Xia & Zhihui Li, 2017).

Thermal Properties

The thermal rearrangement of methoxypyrimidines has been investigated, providing insights into their stability and reactivity under different conditions, important for chemical synthesis and material science applications (D. J. Brown & T. C. Lee, 1970).

Synthesis for Herbicidal Activity

Methoxypyrimidine derivatives have been synthesized for use as internal standards in the quantitation of herbicide residues, demonstrating its utility in agricultural chemistry (Yang Zheng-mi, 2014).

Electrochemical Applications

2-Methoxypyrimidin-4-ol derivatives have been used in the electrochemical treatment of wastewater containing anticancer drugs, showcasing its potential in environmental science and engineering (Yonghao Zhang et al., 2016).

Safety And Hazards

2-Methoxypyrimidin-4-ol may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJZKZLISQIEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547010
Record name 2-Methoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypyrimidin-4-ol

CAS RN

25902-86-7
Record name 2-Methoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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